molecular formula C29H28F6N4OS B13388241 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxycinchonan-9-yl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxycinchonan-9-yl]thiourea

Cat. No.: B13388241
M. Wt: 594.6 g/mol
InChI Key: IQMKPBFOEWWDIQ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea is a bifunctional cinchona organocatalyst. This compound is known for its significant role in asymmetric synthesis, particularly in enantioselective reactions. It is widely used in organic chemistry due to its ability to facilitate various chemical transformations with high stereoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with (8alpha,9S)-6’-methoxycinchonan-9-yl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be optimized for larger-scale production by adjusting reaction conditions, such as temperature, solvent, and concentration, to improve yield and efficiency .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea involves its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states through explicit double hydrogen bonding. This stabilization facilitates the desired chemical transformations with high stereoselectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea is unique due to its bifunctional nature, combining both cinchona alkaloid and thiourea functionalities. This combination enhances its catalytic efficiency and selectivity in various asymmetric synthesis reactions .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMKPBFOEWWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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